Thiol-Thione Tautomerism vs. 4-Chloro Analog
4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile exists in documented thiol–thione tautomeric equilibrium, with CAS Common Chemistry and PubChem recognizing both the mercapto (4-sulfanyl) and thioxo (6-thioxo-1,6-dihydro) canonical forms under the same CAS registry [1][2]. This dual identity is absent in the 4-chloro analog (CAS 1196151-17-3), which is locked into a single, non-tautomerizing chloro form . The thiol tautomer enables S-alkylation, disulfide formation, and soft-metal coordination; the thione tautomer enables cyclocondensation at the thiocarbonyl carbon. The chloro analog is restricted to nucleophilic aromatic substitution (SNAr) at C-4 and cannot access the thione-mediated reaction manifold. While no single study directly compares the two compounds head-to-head, the established pyrimidine thiol–thione literature confirms that 4-mercaptopyrimidines with –CH₃ substituents at positions 2 and 6 favor stabilization of the mercapto form, making both tautomeric pathways chemically accessible [3].
| Evidence Dimension | Number of chemically accessible reactive forms (tautomers) governing reaction versatility |
|---|---|
| Target Compound Data | 2 tautomeric forms (thiol and thione) coexisting in equilibrium; both forms recognized by CAS and PubChem canonical representations |
| Comparator Or Baseline | 4-Chloro-2,6-dimethylpyrimidine-5-carbonitrile: 1 fixed form (chloro); no tautomerism possible |
| Quantified Difference | 2 reactive forms vs. 1; qualitatively, the thiol form adds S-alkylation, metal coordination, and disulfide chemistry; the thione form adds thiocarbonyl-based cyclocondensation — reaction manifolds fully absent from the chloro comparator |
| Conditions | Tautomeric equilibrium documented in solid state (X-ray) and solution phase (UV-VIS) for structurally related 4-mercaptopyrimidines [3] |
Why This Matters
For medicinal chemistry and library synthesis, the thiol-thione duality provides two orthogonal reaction handles from a single building block, enabling diversification strategies that the 4-chloro analog cannot support without additional synthetic steps.
- [1] CAS Common Chemistry. 1,6-Dihydro-2,4-dimethyl-6-thioxo-5-pyrimidinecarbonitrile (also listed as 5-Pyrimidinecarbonitrile, 1,4-dihydro-2,6-dimethyl-4-thioxo-). CAS RN: 13996-06-0. http://commonchemistry.cas.org/detail?cas_rn=13996-06-0 (retrieved 2026). View Source
- [2] PubChem. 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile — Synonyms include both mercapto and sulfanylidene (thioxo) forms. PubChem CID 16227908. https://pubchem.ncbi.nlm.nih.gov/compound/16227908 (retrieved 2026). View Source
- [3] Stoyanov, S.; Petkov, I.; Antonov, L.; Stoyanova, T.; Karagiannidis, P. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Can. J. Chem. 1990. doi:10.1139/v90-228. View Source
